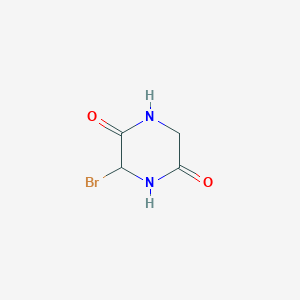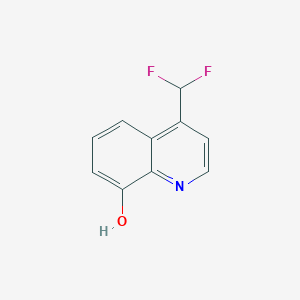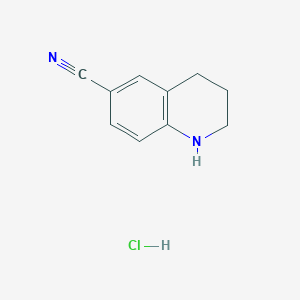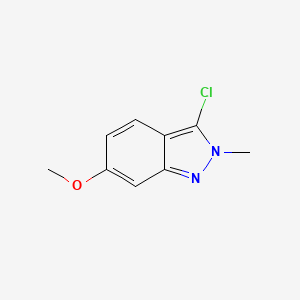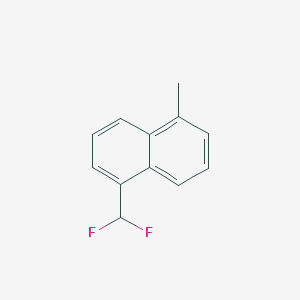
(5-(Thiazol-5-yl)pyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(Tiazol-5-il)piridin-3-il)metanol es un compuesto heterocíclico que contiene tanto un anillo de tiazol como uno de piridina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5-(Tiazol-5-il)piridin-3-il)metanol típicamente involucra la reacción de un derivado de tiazol con un derivado de piridina bajo condiciones específicas. Un método común involucra el uso de un reactivo de Grignard, donde el derivado de tiazol se hace reaccionar con un aldehído de piridina en presencia de un catalizador adecuado para formar el producto deseado.
Métodos de producción industrial
Los métodos de producción industrial para (5-(Tiazol-5-il)piridin-3-il)metanol pueden implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Estos métodos a menudo incluyen el uso de reactores de flujo continuo y sistemas automatizados para controlar parámetros de reacción como la temperatura, la presión y las concentraciones de reactivos.
Análisis De Reacciones Químicas
Tipos de reacciones
(5-(Tiazol-5-il)piridin-3-il)metanol puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo puede oxidarse para formar el aldehído o ácido carboxílico correspondiente.
Reducción: El compuesto puede reducirse para formar el alcohol o amina correspondiente.
Sustitución: Los anillos de tiazol y piridina pueden sufrir reacciones de sustitución con varios electrófilos o nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH₄) y el borohidruro de sodio (NaBH₄) se utilizan comúnmente.
Sustitución: Los reactivos como los halógenos (por ejemplo, cloro, bromo) y los compuestos organometálicos (por ejemplo, reactivos de Grignard) se emplean a menudo.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir aldehídos o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
(5-(Tiazol-5-il)piridin-3-il)metanol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como la conductividad y la fluorescencia.
Mecanismo De Acción
El mecanismo de acción de (5-(Tiazol-5-il)piridin-3-il)metanol implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a cambios en los procesos celulares. El mecanismo exacto depende de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
- (5-(Tiazol-5-il)piridin-2-il)metanol
- (5-(Tiazol-4-il)piridin-3-il)metanol
- (5-(Tiazol-5-il)piridin-4-il)metanol
Singularidad
(5-(Tiazol-5-il)piridin-3-il)metanol es único debido a su disposición estructural específica, que confiere propiedades químicas y biológicas distintas
Propiedades
Número CAS |
1346687-56-6 |
|---|---|
Fórmula molecular |
C9H8N2OS |
Peso molecular |
192.24 g/mol |
Nombre IUPAC |
[5-(1,3-thiazol-5-yl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C9H8N2OS/c12-5-7-1-8(3-10-2-7)9-4-11-6-13-9/h1-4,6,12H,5H2 |
Clave InChI |
QNGOTGXRGXMPAG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1C2=CN=CS2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B11904251.png)

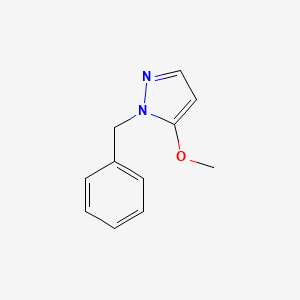
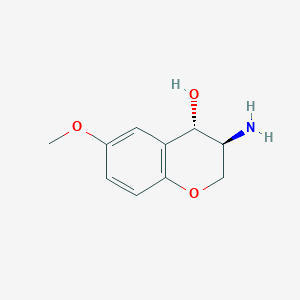
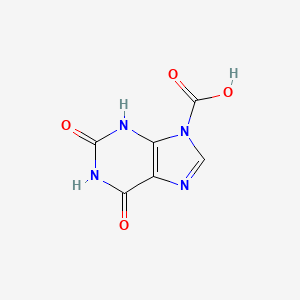

![6-Thia-2-azaspiro[4.5]decane 6,6-dioxide](/img/structure/B11904282.png)
